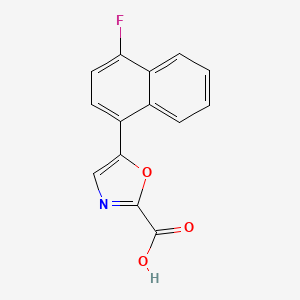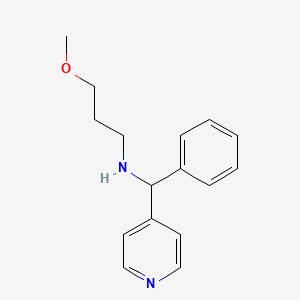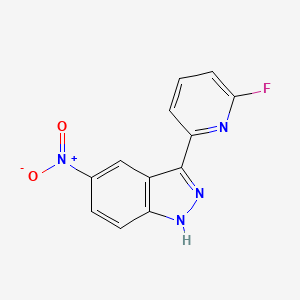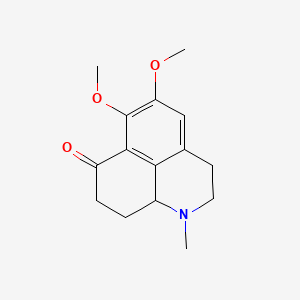![molecular formula C15H20N2O2 B11856744 Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 1086394-98-0](/img/structure/B11856744.png)
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,7-diazaspiro[44]nonane-7-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage Benzyl 1,7-diazaspiro[4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate: A similar compound with a tert-butyl group instead of a benzyl group.
2-Ethyl-7-benzyl-2,7-diazaspiro[4.4]nonane: Another spiro compound with an ethyl group.
Uniqueness
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spiro structure and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1086394-98-0 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(12-17)7-4-9-16-15/h1-3,5-6,16H,4,7-12H2 |
Clé InChI |
VTCIBYYNHXLWPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



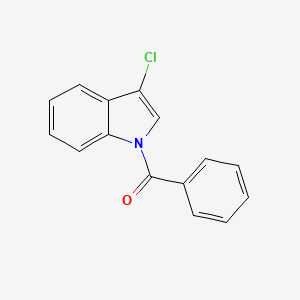

![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
